molecular formula C10H10N4 B1337169 2,2'-Bipyridine-6,6'-diamine CAS No. 93127-75-4

2,2'-Bipyridine-6,6'-diamine

Cat. No.: B1337169
CAS No.: 93127-75-4
M. Wt: 186.21 g/mol
InChI Key: YKSWVQYWQSZDPR-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-6,6’-diamine, also known as 6,6’-diamino-2,2’-bipyridine, is an organic compound with the molecular formula C10H10N4. It is a derivative of bipyridine, characterized by the presence of amino groups at the 6 and 6’ positions of the bipyridine structure. This compound is notable for its applications in coordination chemistry, where it serves as a ligand for various metal ions .

Mechanism of Action

Target of Action

The primary target of 2,2’-Bipyridine-6,6’-diamine is the amyloid-beta (Aβ) protein , which plays a crucial role in the progression of Alzheimer’s disease . The compound interacts with Aβ, inhibiting its aggregation .

Mode of Action

2,2’-Bipyridine-6,6’-diamine acts as a bifunctional agent against Alzheimer’s disease . It interacts with Aβ, inhibiting its self-induced aggregation . The compound also selectively chelates with Cu2+, inhibiting Cu2±induced Aβ aggregation .

Biochemical Pathways

The compound’s interaction with Aβ affects the amyloidogenic pathway , which is central to Alzheimer’s disease pathogenesis . By inhibiting Aβ aggregation, the compound can potentially mitigate the pathological alterations induced by Aβ aggregates, such as oxidative stress, tau phosphorylation, mitochondrial dysfunction, inflammation, synaptic deficits, and apoptosis .

Pharmacokinetics

The compound is soluble in some organic solvents like ethanol, dimethyl sulfoxide, and benzene, but insoluble in water . This solubility profile may influence its bioavailability.

Result of Action

The compound exhibits strong neuroprotective activity against cell damage induced by Aβ and Cu2±treated Aβ . In high doses, it significantly reverses memory impairment induced by Aβ in mice .

Action Environment

The compound is generally stable under normal use conditions . It should be stored in a dry, well-ventilated place, away from heat and fire sources, and should avoid contact with oxidizing agents and flammable substances . These environmental factors may influence the compound’s action, efficacy, and stability.

Future Directions

The synthesis and application of 2,2’-Bipyridine-6,6’-diamine and other bipyridine derivatives continue to be areas of active research . Future directions may include the development of new synthesis methods and the exploration of novel applications in various fields .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine-6,6’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and other applications .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bipyridine-6,6’-diamine is unique due to the presence of amino groups, which enhance its ability to form hydrogen bonds and participate in a wider range of chemical reactions. This makes it a valuable ligand in coordination chemistry and a promising candidate for various scientific and industrial applications .

Properties

IUPAC Name

6-(6-aminopyridin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSWVQYWQSZDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441777
Record name 2,2'-Bipyridine-6,6'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93127-75-4
Record name 2,2'-Bipyridine-6,6'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-Diamino-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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